molecular formula C11H19N5O6S B1665703 Allantoin acetyl methionine CAS No. 4207-40-3

Allantoin acetyl methionine

Cat. No.: B1665703
CAS No.: 4207-40-3
M. Wt: 349.37 g/mol
InChI Key: LWNZJCOLRQMXHS-UHFFFAOYSA-N
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Description

Allantoin acetyl methionine is a compound derived from allantoin and methionine. Allantoin, known for its skin-soothing properties, is a diureide of glyoxylic acid, while methionine is an essential amino acid. The combination of these two compounds results in this compound, which is widely used in cosmetic and pharmaceutical formulations for its skin conditioning, protecting, and soothing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allantoin acetyl methionine can be synthesized through the reaction of allantoin with acetyl methionine under controlled conditions. The reaction typically involves the use of a solvent such as water or ethanol and may require a catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves continuous flow processes to ensure high purity and yield. The process uses design of experiments (DoE) and flow chemistry techniques to optimize reaction conditions and minimize the use of hazardous reagents. This method allows for the production of this compound on a large scale with consistent quality .

Chemical Reactions Analysis

Types of Reactions: Allantoin acetyl methionine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the acetyl group and the imidazolidinyl urea moiety .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Allantoin acetyl methionine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds. In biology, it is studied for its role in cell proliferation and wound healing. In medicine, it is used in formulations for skin care products, wound healing ointments, and anti-inflammatory creams. In the industry, it is used in the production of cosmetics and personal care products due to its skin conditioning and soothing properties .

Mechanism of Action

The mechanism of action of allantoin acetyl methionine involves its interaction with skin cells and tissues. It stimulates cell proliferation and promotes the regeneration of damaged tissues. The compound also has anti-inflammatory properties, which help reduce redness and irritation. Additionally, this compound acts as a mild exfoliant, removing dead skin cells and promoting a smoother skin texture .

Comparison with Similar Compounds

Similar Compounds:

  • Allantoin
  • Acetyl methionine
  • N-acetyl-DL-methionine
  • Diazolidinyl urea
  • Imidazolidinyl urea

Uniqueness: Allantoin acetyl methionine is unique due to its combined properties of allantoin and methionine. While allantoin is known for its skin-soothing and healing properties, methionine provides additional benefits such as antioxidant activity and enhanced skin conditioning. This combination makes this compound a versatile ingredient in cosmetic and pharmaceutical formulations .

Properties

IUPAC Name

2-acetamido-4-methylsulfanylbutanoic acid;(2,5-dioxoimidazolidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.C4H6N4O3/c1-5(9)8-6(7(10)11)3-4-12-2;5-3(10)6-1-2(9)8-4(11)7-1/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZJCOLRQMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884047
Record name Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4207-40-3
Record name Allantoin Acetyl Methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4207-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allantoin acetyl methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004207403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-methionine, compound with (2,5-dioxo-4-imidazolidine)urea (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLANTOIN ACETYL METHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C554034748
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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